molecular formula C5H9ClN4 B11730975 4-(Aminomethyl)pyrimidin-2-amine hydrochloride

4-(Aminomethyl)pyrimidin-2-amine hydrochloride

Cat. No.: B11730975
M. Wt: 160.60 g/mol
InChI Key: YMSRSTVNKLNEAX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C5H8N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyrimidin-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.

    S-Methylation: The compound is then subjected to S-methylation.

    Oxidation: The next step involves oxidation to form methylsulfonyl compounds.

    Formation of Guanidines: Finally, guanidines are formed with suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can also undergo reduction reactions.

    Substitution: Substitution reactions are common, where different functional groups can replace the amino or methyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce halogenated pyrimidines .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)pyrimidin-2-amine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

4-(aminomethyl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-3-4-1-2-8-5(7)9-4;/h1-2H,3,6H2,(H2,7,8,9);1H

InChI Key

YMSRSTVNKLNEAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)N.Cl

Origin of Product

United States

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